molecular formula C11H14ClNO B1521452 (1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride CAS No. 92367-51-6

(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride

Cat. No. B1521452
CAS RN: 92367-51-6
M. Wt: 211.69 g/mol
InChI Key: UAOQULHYWHYLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride, also known as 1-benzofuran-2-ylmethylethylamine hydrochloride, is a synthetic compound used in scientific research. It has a wide range of applications, including its use in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Benzofuran Derivatives in Therapeutic Applications

The study of benzofuran derivatives has highlighted their importance in various therapeutic applications. For instance, Benzbromarone, a derivative structurally related to benzofuran, has been utilized as a uricosuric drug. It undergoes metabolic processes involving oxidation and hydroxylation, indicating its significant role in medical treatments related to uric acid regulation (Maurer & Wollenberg, 1990). Moreover, benzocaine, an ethyl aminobenzoate and another derivative, has been widely used for achieving topical anesthesia of skin and mucous membranes, despite its association with adverse reactions like methemoglobinemia in certain patient populations (Kuschner et al., 2000).

Benzofuran Compounds in Biochemical Research

In biochemical research, benzofuran compounds have shown diverse pharmacological properties. The compound Benzaron, with a benzofuran structure, has been studied for its vasoactive properties, especially its effect on the fibrinolytic activity of varicotic veins and experimental thrombosis. It significantly influenced the reduction of venous thrombus formation, suggesting its potential therapeutic benefits in conditions like varicosis (Haas et al., 1981).

Benzofuran Derivatives in Environmental and Occupational Health

Benzofuran derivatives have also been a subject of study in environmental and occupational health contexts. Quaternary amine benzalkonium chloride, a compound associated with benzofuran, has been implicated in occupational asthma and hypersensitivity reactions due to prolonged exposure, underscoring the need for awareness and protective measures in work environments where such exposures are possible (Bernstein et al., 1994).

properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-7,12H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOQULHYWHYLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride
Reactant of Route 5
(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride
Reactant of Route 6
(1-Benzofuran-2-ylmethyl)(ethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.